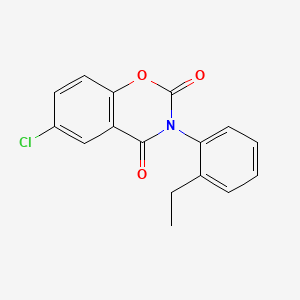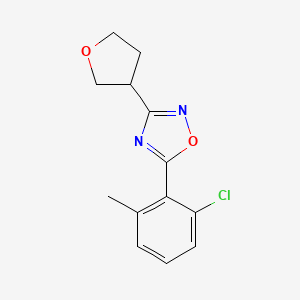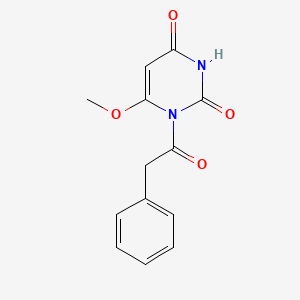
6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related compounds involves melting 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives with tetraphosphorus decasulfide, showing in vitro activity against various strains of Mycobacterium, including M. tuberculosis and M. kansasii. This method demonstrates a pathway to improving activity against specific pathogens by modifying the oxo group at position 4 to a thioxo group, revealing insights into structure-activity relationships (Waisser et al., 2000).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 1,4-piperazine-2,5-diones and their polymorphic crystalline forms, have provided insights into the hydrogen-bonding networks and solution aggregation behaviors of these compounds. Studies using X-ray crystallography and spectroscopic techniques help in understanding the association constants and structural dynamics in solution (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its derivatives include transformations that highlight the compound's reactivity. For instance, reactions of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones under phase-transfer catalytic conditions with amides and thioamides yield a range of products, demonstrating the synthetic utility and versatility of these compounds in generating heterocyclic structures (Singh et al., 1992).
Physical Properties Analysis
The physical properties, including polymorphism and crystalline behavior of related heterocyclic compounds, have been extensively studied. These investigations offer valuable data on the solubility, melting points, and stability of these compounds, which are crucial for their potential application in various fields. The crystal structures, as determined by X-ray diffraction, provide insights into the arrangement and intermolecular interactions that define their physical properties.
Chemical Properties Analysis
The chemical properties of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione derivatives are influenced by their molecular structure. Studies focusing on the antimycobacterial activity of these compounds have shown that the presence of halogenated and alkyl substituents significantly affects their bioactivity. Structure-activity relationship analyses reveal that modifications on the benzoxazine ring and the phenyl group can lead to compounds with enhanced antimycobacterial properties, highlighting the importance of chemical modifications in optimizing biological activity (Waisser et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-10-5-3-4-6-13(10)18-15(19)12-9-11(17)7-8-14(12)21-16(18)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPDEUAVKOQPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5630642.png)
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)
![3-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5630655.png)
![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)


![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5630683.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)

![7-methyl-2-quinolin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630729.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5630737.png)